molecular formula C22H22N6O3 B2998427 N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 941983-36-4

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

Cat. No. B2998427
CAS RN: 941983-36-4
M. Wt: 418.457
InChI Key: RXIQLWMCZGIFPA-UHFFFAOYSA-N
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Description

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide, commonly referred to as MNK1/2 inhibitor, is a small molecule that has been widely studied in the field of cancer research. This compound has shown promising results in inhibiting the activity of MAP kinase-interacting kinase 1 (MNK1) and MNK2, which are involved in the regulation of protein synthesis and cell proliferation.

Mechanism of Action

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide and MNK2 are serine/threonine kinases that are involved in the regulation of protein synthesis and cell proliferation. These kinases phosphorylate eukaryotic initiation factor 4E (eIF4E), which is a key regulator of mRNA translation. This compound/2 inhibitors, such as this compound, inhibit the activity of this compound and MNK2, leading to a decrease in eIF4E phosphorylation and a reduction in protein synthesis and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in vitro and in vivo. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential therapeutic target for cancer treatment. This compound/2 inhibitors have also been shown to have anti-inflammatory effects, making them a potential therapeutic target for inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide has several advantages for lab experiments. This compound has high potency and selectivity for this compound and MNK2, making it a useful tool for studying the role of these kinases in cancer and other diseases. However, the use of this compound/2 inhibitors in lab experiments has some limitations. This compound/2 inhibitors may have off-target effects, and the effects of this compound/2 inhibition may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide. One direction is to further investigate the anti-cancer activity of this compound/2 inhibitors in vivo and to develop these compounds into potential therapeutic agents for cancer treatment. Another direction is to study the role of this compound/2 inhibitors in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of more potent and selective this compound/2 inhibitors may lead to new insights into the regulation of protein synthesis and cell proliferation.

Synthesis Methods

The synthesis of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide involves several steps. The starting material is 4-methylpiperazine, which is reacted with 2-chloro-6-nitropyridazine to form 4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)aniline. This intermediate is then reacted with 3-nitrobenzoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide has been extensively studied in the field of cancer research. This compound has shown promising results in inhibiting the activity of this compound and MNK2, which are involved in the regulation of protein synthesis and cell proliferation. This compound/2 inhibitors have been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them a potential therapeutic target for cancer treatment.

properties

IUPAC Name

N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-26-11-13-27(14-12-26)21-10-9-20(24-25-21)16-5-7-18(8-6-16)23-22(29)17-3-2-4-19(15-17)28(30)31/h2-10,15H,11-14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIQLWMCZGIFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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